REACTION_CXSMILES
|
ClC1C=CC(C)=CC=1[O:4]CC(O)C[NH:8][C:9]([CH3:20])([CH3:19])[CH2:10][O:11][C:12]1[N:17]=[N:16][C:15]([Cl:18])=[CH:14][CH:13]=1>C(O)C>[NH2:8][C:9]([CH3:20])([CH3:19])[CH2:10][O:11][C:12]1[N:17]=[N:16][C:15]([Cl:18])=[CH:14][CH:13]=1.[OH2:4].[NH2:16][NH2:17] |f:3.4|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(OCC(CNC(COC2=CC=C(N=N2)Cl)(C)C)O)C=C(C=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(COC=1N=NC(=CC1)Cl)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
O.NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 20 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClC1C=CC(C)=CC=1[O:4]CC(O)C[NH:8][C:9]([CH3:20])([CH3:19])[CH2:10][O:11][C:12]1[N:17]=[N:16][C:15]([Cl:18])=[CH:14][CH:13]=1>C(O)C>[NH2:8][C:9]([CH3:20])([CH3:19])[CH2:10][O:11][C:12]1[N:17]=[N:16][C:15]([Cl:18])=[CH:14][CH:13]=1.[OH2:4].[NH2:16][NH2:17] |f:3.4|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(OCC(CNC(COC2=CC=C(N=N2)Cl)(C)C)O)C=C(C=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(COC=1N=NC(=CC1)Cl)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
O.NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 20 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClC1C=CC(C)=CC=1[O:4]CC(O)C[NH:8][C:9]([CH3:20])([CH3:19])[CH2:10][O:11][C:12]1[N:17]=[N:16][C:15]([Cl:18])=[CH:14][CH:13]=1>C(O)C>[NH2:8][C:9]([CH3:20])([CH3:19])[CH2:10][O:11][C:12]1[N:17]=[N:16][C:15]([Cl:18])=[CH:14][CH:13]=1.[OH2:4].[NH2:16][NH2:17] |f:3.4|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(OCC(CNC(COC2=CC=C(N=N2)Cl)(C)C)O)C=C(C=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(COC=1N=NC(=CC1)Cl)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
O.NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 20 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClC1C=CC(C)=CC=1[O:4]CC(O)C[NH:8][C:9]([CH3:20])([CH3:19])[CH2:10][O:11][C:12]1[N:17]=[N:16][C:15]([Cl:18])=[CH:14][CH:13]=1>C(O)C>[NH2:8][C:9]([CH3:20])([CH3:19])[CH2:10][O:11][C:12]1[N:17]=[N:16][C:15]([Cl:18])=[CH:14][CH:13]=1.[OH2:4].[NH2:16][NH2:17] |f:3.4|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(OCC(CNC(COC2=CC=C(N=N2)Cl)(C)C)O)C=C(C=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(COC=1N=NC(=CC1)Cl)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
O.NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 20 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClC1C=CC(C)=CC=1[O:4]CC(O)C[NH:8][C:9]([CH3:20])([CH3:19])[CH2:10][O:11][C:12]1[N:17]=[N:16][C:15]([Cl:18])=[CH:14][CH:13]=1>C(O)C>[NH2:8][C:9]([CH3:20])([CH3:19])[CH2:10][O:11][C:12]1[N:17]=[N:16][C:15]([Cl:18])=[CH:14][CH:13]=1.[OH2:4].[NH2:16][NH2:17] |f:3.4|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(OCC(CNC(COC2=CC=C(N=N2)Cl)(C)C)O)C=C(C=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(COC=1N=NC(=CC1)Cl)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
O.NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 20 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |